Methyl 3-phenyl-1H-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 3-phenyl-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-10(7-8-13-11)9-5-3-2-4-6-9/h2-8,13H,1H3 |
InChI Key |
ASPLPDHRMDKHEQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CN1)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Ethyl 3-Phenyl-1H-pyrrole-2-carboxylate (CAS 21390-88-5)
- Molecular Formula: C₁₃H₁₃NO₂
- Molecular Weight : 215.25 g/mol
- Key Differences : The ethyl ester group (vs. methyl) increases molecular weight and lipophilicity. This substitution may alter solubility and reactivity in ester hydrolysis or nucleophilic substitution reactions .
Ethyl 3-Methyl-1H-pyrrole-2-carboxylate (Intermediate in Compound 215)
- Molecular Formula: C₉H₁₁NO₂
- Key Differences: Replaces the phenyl group with a methyl group at position 3.
Methyl 5-Formyl-1H-pyrrole-2-carboxylate (CAS 1197-13-3)
- Molecular Formula: C₇H₇NO₃
- Key Differences : A formyl group at position 5 introduces an electron-withdrawing substituent, enhancing electrophilic reactivity at the pyrrole ring. This modification is useful in condensation reactions for synthesizing larger heterocycles .
Functionalized Derivatives: Bioactive Analogues
Methyl 5-(4-Bromophenyl)-4-nitro-3-phenyl-1H-pyrrole-2-carboxylate
- Molecular Formula : C₁₉H₁₃BrN₂O₄
- Molecular Weight : 423.0 g/mol
- Key Features : The nitro group at position 4 and bromophenyl substituent at position 5 enhance electron-deficient character, favoring applications in catalysis or as a precursor to bioactive molecules (e.g., nitropyrrole alkaloids) .
Methyl 4-Imidazolylpyrrole-2-carboxylates
- Example : Methyl 5-(4-fluorophenyl)-4-(1H-imidazol-1-yl)-3-phenyl-1H-pyrrole-2-carboxylate
- Such derivatives are explored in medicinal chemistry for their resemblance to natural pyrrole-imidazole alkaloids .
Table 1: Comparative Data for Selected Pyrrole-carboxylates
*Yields vary based on synthetic routes; e.g., multicomponent reactions for nitropyrroles yield 20–40% .
Q & A
Q. What are the common synthetic routes for Methyl 3-phenyl-1H-pyrrole-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via coupling reactions between pyrrole derivatives and acylating agents. For example, ethyl 3-methyl-1H-pyrrole-2-carboxylate can react with substituted benzoyl chlorides under basic conditions (e.g., pyridine or DMF) to introduce aromatic groups at the 3-position . Optimization involves controlling stoichiometry (1:1.2 molar ratio of pyrrole to acyl chloride) and reaction time (12–24 hours at 0–25°C). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high yields (>70%). Side products, such as over-acylated derivatives, are minimized by avoiding excess acylating agents .
Q. How can spectroscopic methods (NMR, ESI-MS) be employed to characterize this compound and its intermediates?
Methodological Answer:
- ¹H NMR : Key diagnostic signals include the pyrrolic NH proton (~δ 12.5 ppm, broad singlet) and the methyl ester group (δ 3.7–4.3 ppm, quartet for ethyl esters; singlet for methyl esters). Aromatic protons from the phenyl substituent appear as multiplets at δ 7.2–7.6 ppm .
- ESI-MS : The molecular ion peak ([M+H]⁺) is observed at m/z corresponding to the molecular formula (e.g., C₁₂H₁₁NO₂: 201.08 g/mol). Fragmentation patterns confirm substituent positions, such as loss of CO₂Me (-60 Da) .
Advanced Research Questions
Q. How can researchers resolve discrepancies between experimental and computational data (e.g., DFT-predicted vs. observed spectroscopic results)?
Methodological Answer: Discrepancies often arise from solvent effects or conformational flexibility. For instance, DFT calculations (B3LYP/6-311++G(d,p)) may predict NMR chemical shifts in the gas phase, while experimental data reflect solvation. To address this:
- Use implicit solvent models (e.g., PCM for DMSO) during DFT optimization .
- Compare experimental X-ray bond lengths/angles with DFT-optimized geometries to identify steric or electronic mismatches .
- Validate computational protocols against high-resolution crystallographic data (e.g., C—H···O interactions in crystal packing) .
Q. What are the best practices for crystallographic analysis of this compound derivatives?
Methodological Answer:
- Data Collection : Use a Bruker Kappa APEX2 CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Correct for absorption using multi-scan methods (e.g., SADABS) .
- Structure Solution : Employ direct methods (SHELXT) for phase determination, followed by refinement with SHELXL (full-matrix least-squares on F²) .
- Validation : Check for ADPs (anisotropic displacement parameters) and R-factor convergence (R₁ < 0.05 for I > 2σ(I)). Use PLATON to analyze hydrogen-bonding networks (e.g., C—H···O interactions) .
Q. How can conceptual DFT guide the design of this compound derivatives with enhanced electronic properties?
Methodological Answer:
- Calculate global reactivity descriptors:
- Electronegativity (χ) : Predicts electrophilicity; lower χ values favor nucleophilic attack.
- Hardness (η) : Higher η indicates kinetic stability.
Q. What methodologies are effective in analyzing hydrogen-bonding patterns and supramolecular assembly in crystals of this compound?
Methodological Answer:
- Graph Set Analysis : Classify hydrogen bonds (e.g., D(2) motifs for dimeric C—H···O interactions) using Etter’s rules. For example, the carbonyl oxygen often participates in C—H···O bonds (d ≈ 2.8 Å, ∠ ≈ 150°) .
- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., % contribution of H···O vs. H···H interactions) using CrystalExplorer. This reveals dominant packing forces (e.g., π-π stacking vs. H-bonding) .
Q. How can researchers validate the accuracy of crystal structure determinations for novel derivatives?
Methodological Answer:
- Cross-validate with independent datasets: Collect data from multiple crystals to check for reproducibility (e.g., unit cell parameters within ±0.5%) .
- Use the CCDC validation tool to flag outliers in bond distances/angles (e.g., C=O bonds should be 1.20–1.23 Å) .
- Compare experimental and simulated PXRD patterns to confirm phase purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
